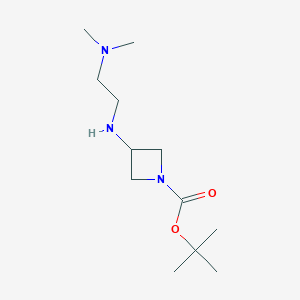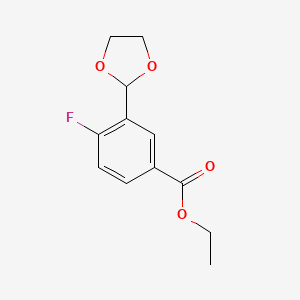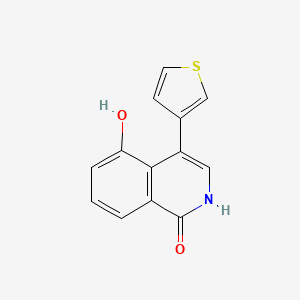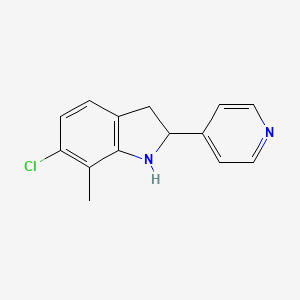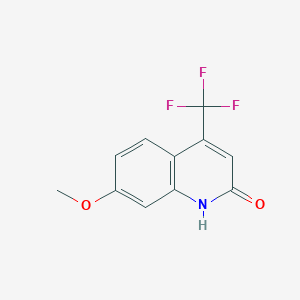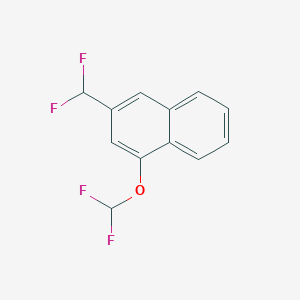
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of both difluoromethoxy and difluoromethyl groups attached to the naphthalene ring.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene typically involves selective difluoromethylation and monofluoromethylation reactions. These reactions can be carried out using nucleophilic, electrophilic, and free radical reagents. . Industrial production methods often involve the use of specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene exerts its effects involves the interaction of its fluorinated groups with various molecular targets. These interactions can influence the compound’s binding affinity, metabolic stability, and overall biological activity. The pathways involved often include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-3-(difluoromethyl)naphthalene can be compared with other similar compounds such as:
- 1-(Difluoromethoxy)-2-(difluoromethyl)naphthalene
- 1-(Difluoromethoxy)-4-(difluoromethyl)naphthalene
These compounds share similar structural features but differ in the position of the difluoromethoxy and difluoromethyl groups on the naphthalene ring. This positional variation can lead to differences in their chemical reactivity, biological activity, and overall properties .
Eigenschaften
Molekularformel |
C12H8F4O |
|---|---|
Molekulargewicht |
244.18 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-3-(difluoromethyl)naphthalene |
InChI |
InChI=1S/C12H8F4O/c13-11(14)8-5-7-3-1-2-4-9(7)10(6-8)17-12(15)16/h1-6,11-12H |
InChI-Schlüssel |
DURDZOCDOLNYQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2OC(F)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dimethyl-2-thioxo-1H-chromeno[8,7-d]oxazol-6(2H)-one](/img/structure/B11867327.png)
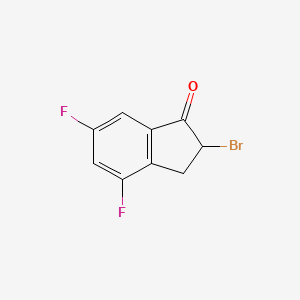
![2-Azaspiro[4.4]nonan-6-yl tert-butylcarbamate](/img/structure/B11867335.png)
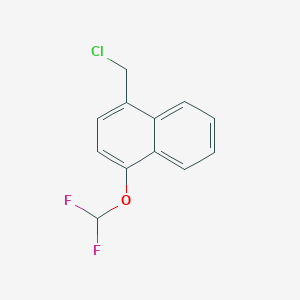
![Naphtho[2,3-b]furan-4,9-dione, 2-acetyl-3a,9a-dihydro-](/img/structure/B11867350.png)



